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molecular formula C5H12N2O2 B072451 N-(3-methoxypropyl)urea CAS No. 1119-61-5

N-(3-methoxypropyl)urea

Cat. No. B072451
M. Wt: 132.16 g/mol
InChI Key: SJCBTGYXKOFNHX-UHFFFAOYSA-N
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Patent
US03979518

Procedure details

3-Methoxypropyl urea was prepared from methoxypropylamine and potassium cyanate. Seventy-six grams of this product was mixed with 43 g. of cyanoacetic acid and 100 ml. of acetic anhydride. The mixture was stirred and heated on a steam bath. When the temperature of the mixture reached 85°C., heat of reaction evolved and external cooling was applied to keep the temperature under control. After stirring for 1 hour on the steam bath, the mixture was cooled. The cyanoacetyl urea was recovered by filtration, washing with ether and drying. Yield 77.5 g., mp 128.5-130.5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH2:6].[O-:7][C:8]#[N:9].[K+].C(CC(O)=O)#N.C(OC(=O)C)(=O)C>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][C:8]([NH2:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCN
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[K+]
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath
CUSTOM
Type
CUSTOM
Details
reached 85°C.
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction
TEMPERATURE
Type
TEMPERATURE
Details
external cooling
STIRRING
Type
STIRRING
Details
After stirring for 1 hour on the steam bath
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The cyanoacetyl urea was recovered by filtration
WASH
Type
WASH
Details
washing with ether
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
COCCCNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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